molecular formula C13H12O B565448 Benzhydrol-d10 CAS No. 74563-01-2

Benzhydrol-d10

Cat. No.: B565448
CAS No.: 74563-01-2
M. Wt: 194.299
InChI Key: QILSFLSDHQAZET-LHNTUAQVSA-N
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Description

Benzhydrol-d10 (CAS No: 74563-01-2) is a deuterated isotopologue of benzhydrol (C₁₃H₁₂O), where ten hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₁₃H₂D₁₀O, with a molecular weight of 194.30 g/mol . This compound is primarily utilized as a stable isotopically labeled internal standard in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, to enhance traceability and reduce signal interference in quantitative analyses . This compound retains the core structure of benzhydrol—a diphenylmethanol derivative—but its deuterium substitution significantly alters its physical and spectroscopic properties, making it indispensable in pharmacokinetic and metabolic research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2,3,4,5,6-pentadeuteriophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILSFLSDHQAZET-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzhydrol-d10 typically involves the deuteration of bisphenol A. The process includes the replacement of hydrogen atoms with deuterium atoms in the phenyl rings. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

Benzhydrol-d10 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Benzhydrol-d10 has a wide range of scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of deuterated compounds.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of deuterium

Mechanism of Action

The mechanism of action of Benzhydrol-d10 involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s stability, reactivity, and interaction with biological molecules. This can lead to altered metabolic pathways and enhanced therapeutic effects in medical applications .

Comparison with Similar Compounds

Key Differences :

  • Deuterium Content : this compound has ten deuterium atoms, whereas Benzhydrol-d5 has five. This difference impacts their mass spectral signatures and suitability for specific isotopic dilution studies .
  • Molecular Weight : The higher deuterium content in this compound increases its molecular weight by ~5.06 g/mol compared to Benzhydrol-d5, enabling distinct resolution in high-resolution MS .

Structurally Related Deuterated Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group/Features
2-(Benz-d5-hydrylthio)acetamide C₁₅H₁₀D₅NOS 262.38 Thioether moiety; impurity profiling
2-[(Diphenylmethyl)thio]acetic Acid-d10 C₁₅H₄D₁₀O₂S 268.40 Sulfur-containing; deuterated carboxylic acid

Key Differences :

  • Functional Groups : Unlike this compound, these compounds incorporate sulfur (thioether or thioacetic acid groups), expanding their utility in studying sulfur-containing pharmaceuticals like modafinil .
  • Application Scope : this compound is primarily an analytical standard, while sulfur-containing analogs are used in impurity characterization and metabolic pathway elucidation .

Non-Deuterated Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Role/Applications
Deoxy Modafinil C₁₅H₁₅NOS 257.35 Modafinil derivative; neuropharmacology
Modafinil Not specified Not specified Wakefulness-promoting agent; reference standard

Key Differences :

  • Structural Complexity: Modafinil derivatives feature heterocyclic and sulfinyl groups, unlike the simpler diphenylmethanol backbone of this compound .
  • Biological Activity : this compound lacks pharmacological activity, whereas Modafinil and its analogs are bioactive .

Notes

Analytical Utility: this compound’s high deuterium content ensures minimal spectral overlap with non-deuterated analytes, critical for precision in LC-MS/MS assays .

Synthesis and Purity : While synthetic yields for deuterated compounds like this compound are typically high (>75%), rigorous purification (e.g., via chromatography) is required to achieve >98% isotopic purity, as residual protiated analogs can compromise accuracy .

Commercial Availability: this compound is available through specialized suppliers (e.g., Pharmaffiliates, Catalogue No.: PA STI 010500), with pricing reflecting its isotopic enrichment .

Research Trends : Recent studies emphasize the use of this compound in environmental toxicology to track degradation products of benzhydrol-based pollutants .

Biological Activity

Benzhydrol-d10, also known as bis(2,3,4,5,6-pentadeuteriophenyl)methanol, is a deuterated derivative of benzhydrol that has gained attention in scientific research due to its unique isotopic labeling. This compound is primarily utilized in studies involving drug metabolism and pharmacokinetics, allowing researchers to trace biochemical pathways and metabolic processes with enhanced precision due to the presence of deuterium atoms.

  • Molecular Formula : C13H12D10O
  • Molecular Weight : Approximately 277.43 g/mol
  • Deuterium Substitution : The compound contains ten deuterium atoms replacing hydrogen atoms, which significantly alters its mass and reactivity compared to its non-deuterated counterpart.

The incorporation of deuterium allows for the study of kinetic isotope effects (KIEs), which can provide insights into reaction mechanisms and the role of specific bonds in chemical reactions. For example, this compound can be involved in deuterium exchange reactions with Brønsted acids, enabling detailed analysis of O-H bond cleavage during reaction pathways.

Biological Activity

This compound exhibits significant biological activity, particularly in neuropharmacology. Its interactions with neurotransmitter systems suggest potential applications in treating conditions such as depression and anxiety. The compound acts as a central nervous system agent, with studies indicating its binding affinity to various receptors, including serotonin and dopamine receptors.

Table 1: Biological Activity Summary of this compound

Activity Type Description
Neuropharmacological EffectsInfluences neurotransmitter systems; potential antidepressant and anxiolytic effects.
Kinetic Isotope EffectsUseful for studying reaction mechanisms due to deuterium substitution.
Binding AffinityInteracts with serotonin and dopamine receptors; assessed through binding assays.

Research Findings

Recent studies have highlighted the utility of this compound in various experimental setups:

  • Pharmacokinetic Studies : The stable isotopic labeling allows for enhanced tracking of the compound within biological systems, facilitating investigations into its metabolic stability and elimination rates.
  • Isotope Tracing Experiments : this compound can be used in mass spectrometry to distinguish between its isotopic forms and track its fate within complex biochemical pathways.
  • Case Study - Neuropharmacology : In a study evaluating the effects of this compound on neurotransmitter systems, researchers found that it modulates serotonin levels, suggesting its potential as a therapeutic agent for mood disorders.

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